molecular formula C12H16BrNO3 B1293084 2-bromo-N-(2,4-dimethoxyphenyl)butanamide CAS No. 1119451-52-3

2-bromo-N-(2,4-dimethoxyphenyl)butanamide

Cat. No.: B1293084
CAS No.: 1119451-52-3
M. Wt: 302.16 g/mol
InChI Key: CXRQMNNMAFQPMF-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,4-dimethoxyphenyl)butanamide is an organic compound with the molecular formula C12H16BrNO3 and a molecular weight of 302.16 g/mol . This compound is characterized by the presence of a bromine atom, a butanamide group, and a dimethoxyphenyl group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)butanamide typically involves the bromination of N-(2,4-dimethoxyphenyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(2,4-dimethoxyphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-N-(2,4-dimethoxyphenyl)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research involving this compound includes its potential use as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,4-dimethoxyphenyl)butanamide involves its interaction with specific molecular targets. The bromine atom and the dimethoxyphenyl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and research context .

Comparison with Similar Compounds

  • 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
  • 2-Bromo-N-(2,4-dichlorophenyl)butanamide
  • 2-Bromo-N-(2-methylphenyl)butanamide

Comparison:

2-Bromo-N-(2,4-dimethoxyphenyl)butanamide stands out due to its unique combination of bromine and dimethoxyphenyl groups, which confer specific chemical and biological properties that are valuable in various research applications.

Properties

IUPAC Name

2-bromo-N-(2,4-dimethoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-10-6-5-8(16-2)7-11(10)17-3/h5-7,9H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRQMNNMAFQPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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